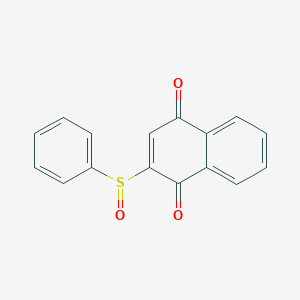

2-(Benzenesulfinyl)naphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

105259-61-8 |

|---|---|

Molecular Formula |

C16H10O3S |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-(benzenesulfinyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C16H10O3S/c17-14-10-15(20(19)11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H |

InChI Key |

OEEUXXJAKJYNFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Contextualization of Naphthalene 1,4 Dione Derivatives in Organic and Medicinal Chemistry Research

The naphthalene-1,4-dione, or 1,4-naphthoquinone (B94277), framework is a foundational structure in the fields of organic and medicinal chemistry. ekb.eg This bicyclic dione (B5365651) is not merely a synthetic curiosity but is the core scaffold of numerous naturally occurring and synthetic compounds with a vast spectrum of biological activities. ekb.egjst.go.jp Naphthoquinones are recognized as secondary metabolites in various plants and microorganisms and are known for their vibrant colors and, more importantly, their diverse pharmacological properties. researchgate.netmdpi.com

In medicinal chemistry, the naphthoquinone unit is a well-established pharmacophore present in several frontline chemotherapeutic drugs, including the anthracycline antibiotic doxorubicin. rsc.orgnih.gov The cytotoxic effects of many naphthoquinone derivatives are attributed to their ability to generate reactive oxygen species (ROS) and their electrophilicity, which allows them to react with biological nucleophiles like proteins and DNA. mdpi.com Research has demonstrated that derivatives of naphthalene-1,4-dione exhibit a wide array of biological effects, as detailed in the table below.

| Biological Activity | Examples of Naphthalene-1,4-dione Derivatives | Reference |

| Anticancer | Doxorubicin, β-lapachone, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | rsc.orgnih.govnih.gov |

| Antimycobacterial | Various synthesized derivatives showed activity against Mycobacterium tuberculosis. | jst.go.jpresearchgate.net |

| Antifungal | 3-arylamino-5-methoxy-naphthalene-1,4-diones showed potent activity against Candida and Aspergillus niger. | researchgate.netmdpi.com |

| Antiviral | Hydroxyquinones have demonstrated antiviral properties. | mdpi.com |

| Anti-inflammatory | Naphthalene-based compounds have been synthesized and evaluated for anti-inflammatory activity. | ekb.eg |

| Antibacterial | Derivatives have shown the ability to suppress bacterial growth and biofilm formation. | jst.go.jpmdpi.com |

The versatility of the naphthalene-1,4-dione core also makes it a valuable precursor in organic synthesis. researchgate.net Its quinoid ring is susceptible to a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions, allowing for the construction of highly functionalized and complex molecules. jst.go.jpresearchgate.net

The Significance of Sulfinyl Functionalized Quinones Within Contemporary Chemical Synthesis and Design

The introduction of a sulfinyl (S=O) group onto a quinone ring creates a class of compounds with unique chemical properties and significant synthetic utility. Sulfinyl quinones are particularly valued in asymmetric synthesis, where the chiral sulfoxide (B87167) group can direct the stereochemical outcome of reactions. A key example is the use of enantiomerically pure sulfinyl-p-benzoquinones in tandem asymmetric Diels-Alder reaction/pyrolytic sulfoxide elimination processes, enabling the convergent enantioselective synthesis of complex natural products like (+)-royleanone. nih.gov

Beyond their role as chiral auxiliaries, the sulfinyl group has gained prominence through the modern exploration of sulfinyl radicals in organic synthesis. nih.gov For many years, the application of sulfinyl radicals was limited due to challenges in their generation and control. nih.govresearchgate.net However, recent advancements have demonstrated that sulfinyl sulfones can serve as effective precursors for sulfinyl radicals. nih.govscispace.com This strategy allows for novel chemical transformations, such as the disulfurization of alkenes and alkynes, providing access to previously inaccessible sulfoxide-containing molecules. nih.gov This resurgence of interest highlights the sulfinyl group as a tool for creating complex organosulfur compounds, which are of fundamental importance in pharmaceuticals, natural products, and materials science. nih.govscispace.com Furthermore, benzoquinone-derived sulfinyl imines have been shown to be versatile intermediates for the synthesis of alkaloids. rsc.org

Historical Overview of Research and Identification of Knowledge Gaps Pertaining to 2 Benzenesulfinyl Naphthalene 1,4 Dione

Direct Functionalization Strategies on Naphthalene-1,4-dione Scaffolds

Direct functionalization is a prominent approach for synthesizing this compound, as it utilizes the readily available naphthalene-1,4-dione as a starting material. These methods focus on the direct introduction of the benzenesulfinyl moiety or a precursor group onto the C2 position of the quinone ring.

Electrophilic Sulfinylation Approaches for Introducing the Benzenesulfinyl Moiety

While less common than nucleophilic methods for this specific scaffold, electrophilic sulfinylation presents a potential pathway for the synthesis. This approach involves the reaction of an electron-rich naphthalene (B1677914) derivative with an electrophilic sulfinylating agent. Often, a Lewis acid is employed to generate a reactive electrophilic sulfur species from a stable precursor, such as a sulfinic acid.

Research into related structures has shown that Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can promote the addition of aryl sulfinic acids to activated substrates such as biaryl ynones, leading to sulfinylated products. chemrxiv.orgrsc.orgresearchgate.net This principle can be extrapolated to the naphthalene-1,4-dione system. The quinone carbonyl groups deactivate the ring toward electrophilic attack, so this strategy is more theoretically applicable to an activated precursor like a 1,4-dimethoxynaphthalene, which could then be oxidized to the desired quinone in a subsequent step.

A plausible reaction pathway would involve the activation of benzenesulfinic acid by BF₃·Et₂O to form a highly electrophilic species, which then attacks the electron-rich naphthalene precursor. The resulting intermediate would then be oxidized to yield this compound.

Table 1: Examples of Lewis Acid-Mediated Sulfinylation Reactions on Related Substrates

| Substrate | Sulfinylating Agent | Lewis Acid | Product Type | Reference |

| Biaryl Ynone | Aryl Sulfinic Acid | BF₃·Et₂O | Sulfinylated Spiro[5.5]trienone | chemrxiv.orgrsc.org |

| Aryl Alkynoate | N-Sulfanylsuccinimide | BF₃·Et₂O | 3-Sulfenylated Coumarin | researchgate.net |

This table illustrates the principle of Lewis acid-mediated sulfinylation on different scaffolds, providing a basis for its application to naphthalene-based systems.

Nucleophilic Addition-Oxidation Sequences in the Synthesis of the Chemical Compound

A more established and widely applicable method for introducing the benzenesulfinyl group is through a nucleophilic addition-oxidation sequence. This two-step process involves the initial reaction of a sulfur nucleophile with the electrophilic naphthalene-1,4-dione core, followed by oxidation of the resulting thioether to the sulfoxide (B87167) (sulfinyl) level.

The first step is a classic Michael-type conjugate addition. Naphthalene-1,4-dione is an excellent Michael acceptor, and sulfur nucleophiles, such as thiophenolates (generated from thiophenol) or benzenesulfinates (from benzenesulfinic acid), readily add to the C2 position. psu.edu The reaction with benzenesulfinic acid, for example, adds the phenylsulfonyl group to the quinone, which upon reduction yields the corresponding hydroquinone (B1673460). psu.edu

However, the most common variant of this strategy involves the addition of a thiol (e.g., thiophenol) to form a 2-(phenylthio)naphthalene-1,4-dione intermediate. This thioether can then be selectively oxidized to the desired sulfoxide. Controlled oxidation is crucial to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide being common choices. The reaction conditions can be tuned to favor the formation of the sulfoxide over the sulfone. researchgate.net

Reaction Sequence:

Nucleophilic Addition: Naphthalene-1,4-dione + Thiophenol → 2-(Phenylthio)-1,4-dihydronaphthalene-1,4-dione

In-situ Air Oxidation: 2-(Phenylthio)-1,4-dihydronaphthalene-1,4-dione → 2-(Phenylthio)naphthalene-1,4-dione

Controlled Oxidation: 2-(Phenylthio)naphthalene-1,4-dione + [Oxidizing Agent] → this compound

This sequence offers a reliable and high-yielding route to the target compound and its analogues.

Modular Synthesis via Precursor Assembly

Modular synthesis involves constructing the target molecule from smaller, pre-functionalized building blocks. This approach offers greater flexibility for creating diverse analogues by allowing for variations in the different modules that are assembled.

Construction of this compound from Functionalized Naphthalene Precursors

This strategy begins with a naphthalene core that is already substituted, and the quinone functionality is introduced at a later stage. For instance, a synthesis could commence with 2-bromonaphthalene. This precursor could undergo a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction with a suitable sulfur-containing reagent to install the benzenesulfinyl group or a precursor like a phenylthio group.

Once the 2-(benzenesulfinyl)naphthalene is obtained, the final step is the oxidation of the naphthalene ring system to the 1,4-quinone. This transformation is a key step in many syntheses of naphthoquinones. wikipedia.org Oxidizing agents such as chromium trioxide or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this conversion. nih.gov This late-stage oxidation allows the sensitive sulfinyl group to be introduced before the often harsh conditions required for quinone formation.

Table 2: Key Reactions in Modular Synthesis from Naphthalene Precursors

| Starting Material | Key Transformation(s) | Reagents | Product | Reference |

| 1,4-Dimethoxynaphthalene | Formylation, then Oxidation | Vilsmeier reagent, then CAN | Substituted Naphthoquinone | nih.gov |

| Naphthalene | Catalytic Gas Phase Oxidation | Vanadium Oxide Catalyst, O₂ | 1,4-Naphthoquinone (B94277) | wikipedia.orggoogle.com |

| Substituted Naphthalene | Dearomative Difunctionalization | Palladium Catalyst | Functionalized Dihydronaphthalene | google.com |

This table highlights methods for converting functionalized naphthalenes into quinones, a key step in this modular approach.

Synthesis of the Quinone System from Pre-existing Sulfinyl-Containing Intermediates

An alternative modular approach involves constructing the quinone ring onto an aromatic precursor that already contains the benzenesulfinyl moiety. This "ring-forming" strategy often involves annulation reactions, where a second ring is fused onto a benzene (B151609) derivative.

For example, a suitably substituted benzene derivative containing a benzenesulfinyl group could be elaborated through a series of reactions, such as a Diels-Alder cycloaddition or a transition-metal-catalyzed annulation, to build the second ring and form the naphthalene scaffold. The quinone functionality could either be installed during the annulation process or generated in a final oxidative step. rsc.org

Recent advances in synthetic methodology have demonstrated powerful ring-expansion reactions for creating highly substituted naphthalene cores. For example, base-induced ring expansion of a 2-aryl-1,3-indandione can generate a fully substituted naphthalene. nih.gov If the indandione precursor were designed to contain the necessary benzenesulfinyl group, this method could provide a sophisticated route to the target quinone system.

Principles of Sustainable Synthesis Applied to the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering factors such as atom economy, the use of less hazardous reagents, energy efficiency, and waste reduction.

Several aspects of the synthetic strategies described can be adapted for improved sustainability:

Use of Greener Oxidants: In the nucleophilic addition-oxidation sequence (Section 2.1.2), traditional heavy-metal-based oxidants can be replaced with more environmentally benign alternatives like hydrogen peroxide (H₂O₂) or even molecular oxygen from the air, often in conjunction with a suitable catalyst. nih.gov

Catalytic Methods: Employing catalysts, rather than stoichiometric reagents, reduces waste and often allows for milder reaction conditions. This is relevant for both the C-S bond-forming steps and the oxidation steps.

Solvent Choice: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or in some cases, performing reactions under solvent-free conditions. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot reactions) or where three or more reactants combine in a single step (multicomponent reactions) can significantly improve efficiency, save energy, and reduce waste by eliminating the need for intermediate workup and purification steps. researchgate.netnih.gov For instance, a one-pot, three-component reaction could potentially be designed to combine a naphthalene precursor, a sulfur source, and an oxidizing agent to form the final product in a single, efficient operation.

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Exploration of Solvent-Free and Catalytic Reaction Conditions

The traditional synthesis of 2-(arylsulfinyl)-1,4-naphthoquinones often involves the use of organic solvents and stoichiometric reagents, which can lead to environmental concerns and waste generation. Consequently, modern synthetic chemistry is increasingly focused on the development of solvent-free and catalytic methods.

One established method for the synthesis of the related 2-(phenylsulfonyl)-1,4-naphthohydroquinone, a precursor to the target molecule, involves the addition of benzenesulfinic acid to 1,4-naphthoquinone. This reaction has been traditionally carried out in solvents like ethanol. The subsequent oxidation of the hydroquinone to the desired quinone is a standard procedure.

In the pursuit of greener synthetic routes, researchers have explored various catalytic and solvent-free approaches for the synthesis of related naphthoquinone derivatives. For instance, the synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives has been achieved under different experimental conditions, including reflux without a catalyst, reflux with a CeCl3 catalyst, and under microwave or ultrasound irradiation, showcasing the potential for catalytic and alternative energy input methods. researchgate.net Similarly, solvent-free nitration of 2-anilino-1,4-naphthoquinones has been reported using oxalic acid and sodium nitrate, demonstrating the feasibility of solid-state reactions.

While a specific solvent-free or catalytic method for the direct synthesis of this compound is not extensively documented in the reviewed literature, the principles from these related syntheses can be extrapolated. The Michael addition of sodium benzenesulfinate (B1229208) to 1,4-naphthoquinone could potentially be facilitated by a solid support or a catalyst under solvent-free conditions, possibly with microwave or ultrasonic assistance to enhance reaction rates.

Another avenue for catalytic synthesis involves the oxidation of the corresponding thioether, 2-(phenylthio)naphthalene-1,4-dione. While the synthesis of this precursor via Michael addition of thiophenol to naphthoquinone is well-known, its subsequent selective oxidation to the sulfoxide under catalytic and environmentally friendly conditions is an area of active research. Traditional oxidation methods often rely on stoichiometric amounts of oxidizing agents, which can generate significant waste. The development of catalytic systems, for example, using metal catalysts and a green oxidant like hydrogen peroxide, would represent a significant advancement.

Evaluation of Atom Economy and Reaction Efficiency in Proposed Routes

The efficiency of a synthetic route can be assessed using various metrics, with atom economy and reaction efficiency being two of the most important from a green chemistry perspective. Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product.

For the synthesis of 2-(phenylsulfonyl)-1,4-naphthohydroquinone via the addition of benzenesulfinic acid to 1,4-naphthoquinone, the reaction is an addition reaction, which is inherently atom-economical.

Reaction: C10H6O2 (1,4-Naphthoquinone) + C6H6O2S (Benzenesulfinic Acid) → C16H12O4S (2-(Phenylsulfonyl)-1,4-naphthohydroquinone)

The molecular weight of 1,4-naphthoquinone is 158.16 g/mol , and the molecular weight of benzenesulfinic acid is 142.18 g/mol . The molecular weight of the product, 2-(phenylsulfonyl)-1,4-naphthohydroquinone, is 300.34 g/mol . In this ideal addition reaction, the atom economy is 100% as all the atoms of the reactants are incorporated into the final product.

Reaction efficiency, on the other hand, takes into account the chemical yield, stoichiometry of reactants, and the generation of byproducts. A high reaction yield is crucial for good reaction efficiency. While the theoretical atom economy of the addition step is 100%, the actual isolated yield of the product will determine the practical efficiency of the synthesis.

To provide a comprehensive evaluation, let's consider a hypothetical two-step synthesis of this compound:

Michael Addition: 1,4-Naphthoquinone + Thiophenol → 2-(Phenylthio)naphthalene-1,4-dione

Oxidation: 2-(Phenylthio)naphthalene-1,4-dione + [Oxidizing Agent] → this compound

The Michael addition step is also an addition reaction with a theoretical 100% atom economy. The efficiency of this step would be primarily determined by the reaction yield. The subsequent oxidation step's atom economy and efficiency would heavily depend on the chosen oxidizing agent. For example, using hydrogen peroxide (H2O2) as the oxidant, which produces water as the only byproduct, would lead to a much higher atom economy compared to using an oxidant like m-chloroperoxybenzoic acid (m-CPBA), which generates m-chlorobenzoic acid as a significant byproduct.

Redox Chemistry and Electron Transfer Processes Involving the Chemical Compound

The biological and chemical activities of naphthoquinone derivatives are frequently linked to their ability to undergo redox reactions and participate in electron transfer processes. mdpi.com These transformations typically involve the quinone moiety, which can accept electrons to form intermediate radical species and fully reduced products.

The electrochemical profile of this compound is characterized by the sequential reduction of its quinone system. Generally, quinones (Q) undergo a two-step, one-electron reduction process. The first step generates a semiquinone radical anion (Q•⁻), and the second step produces the hydroquinone dianion (Q²⁻). mdpi.com

Table 1: Representative Reduction Potentials of Substituted Quinones Note: This table presents data for analogous compounds to illustrate the electronic effect of substituents. The specific potential for this compound is not available in the cited literature.

| Compound | Substituent (at C2) | First Reduction Potential (E¹red vs. SHE) | Second Reduction Potential (E²red vs. SHE) | Reference Compound |

| Anthraquinone-2-sulfonate (AQS) | -SO₃⁻ | -0.46 V | --- | Anthraquinone (B42736) |

| 1-Amino-AQS | -NH₂ | -0.55 V | --- | Anthraquinone |

| 1-Hydroxy-AQS | -OH | -0.44 V | --- | Anthraquinone |

| 1,4-Naphthoquinone | -H | Data not specified | Data not specified | Naphthalene |

| 2-Methyl-1,4-Naphthoquinone | -CH₃ | Data not specified | Data not specified | Naphthalene |

Data sourced from studies on anthraquinone-2-sulfonates illustrates how electron-donating (-NH₂) and electron-withdrawing (-OH, relative to -NH₂) groups modify redox potentials. frontiersin.org The electron-withdrawing sulfinyl group is expected to shift the potential of the parent naphthoquinone to be less negative (more easily reduced).

The process can be summarized by the following general equations:

Q + e⁻ ⇌ Q•⁻ (Semiquinone formation)

Q•⁻ + e⁻ ⇌ Q²⁻ (Hydroquinone dianion formation)

In protic media, these steps are coupled with protonation to yield the neutral hydroquinone (QH₂).

Single-electron transfer (SET) is a key mechanism initiating many reactions involving quinones. scielo.br In the case of this compound, an SET event can occur through two primary pathways. First, the quinone moiety can act as an electron acceptor, leading to the formation of the semiquinone radical anion as described above. This radical anion is a key intermediate in redox cycling processes, where it can transfer an electron to molecular oxygen to generate superoxide (B77818) radicals. nih.gov

Alternatively, electron transfer can involve the sulfoxide group. Photosensitized oxidation of sulfides to sulfoxides is known to proceed via an electron-transfer mechanism where a sulfide (B99878) radical cation (R₂S•⁺) is formed. nih.gov While the benzenesulfinyl group is already oxidized, it could potentially participate in redox processes, although this is less common than reactions involving the quinone core. The proposed mechanism for the formation of related aminonaphthoquinones involves an SET from an aniline (B41778) to 1,4-naphthoquinone to form a radical cation and the semiquinone radical, which then combine. scielo.br

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of the this compound ring system, featuring electron-deficient carbonyl carbons and an activated double bond, dictates its reactivity towards nucleophiles and electrophiles.

The most prevalent reaction pathway for 2-substituted 1,4-naphthoquinones is nucleophilic conjugate addition, also known as the Michael addition. nih.govnih.gov The benzenesulfinyl group at the C2 position is strongly electron-withdrawing, which further activates the C3 position toward attack by soft nucleophiles. The mechanism involves the attack of a nucleophile (Nu⁻) on the C3 carbon, leading to the formation of an enolate intermediate which subsequently tautomerizes to the hydroquinone product. This hydroquinone is typically oxidized back to the quinone level under the reaction conditions or during workup. nih.gov

Common nucleophiles that react in this manner include thiols (e.g., N-acetyl-L-cysteine) and both primary and secondary amines. nih.govnih.gov

Mechanism Outline:

Attack: The nucleophile adds to the C3 position of the α,β-unsaturated ketone system.

Intermediate Formation: A resonance-stabilized enolate intermediate is formed.

Protonation/Tautomerization: The enolate is protonated to give the hydroquinone adduct.

Oxidation: The hydroquinone is oxidized to the final 3-substituted-1,4-naphthoquinone product.

Table 2: Representative Nucleophilic Addition Reactions on the Naphthoquinone Core Note: This table illustrates the general reactivity pattern with various nucleophiles based on reactions with the parent 1,4-naphthoquinone and its derivatives.

| Nucleophile | Reagent Example | Expected Product Type | Reference Reaction |

| Thiol | N-acetyl-L-cysteine | 3-Thio-substituted-1,4-naphthoquinone | Thia-Michael addition nih.gov |

| Primary Amine | Aniline | 3-Amino-substituted-1,4-naphthoquinone | Michael 1,4-addition researchgate.net |

| Azide | Sodium Azide | 3-Azido-substituted-1,4-naphthoquinone | Nucleophilic substitution on 4-sulfo-1,2-naphthoquinone nih.gov |

Electrophilic attack on the electron-deficient naphthoquinone ring is generally disfavored. The primary electrophilic sites on the molecule are the carbonyl carbon atoms, which can be attacked by strong nucleophiles. However, transformations initiated by electrophilic species are rare.

One related transformation involves the reaction of 1,4-naphthoquinone with N-sulfinylarylamines. This reaction is proposed to occur via an initial [2+2] cycloaddition between the N=S bond and the C2-C3 double bond of the quinone, followed by rearrangement to yield 2-(N-arylsulfinamoyl)-1,4-naphthoquinones. rsc.org While this involves an external electrophilic partner, the quinone itself acts as the 2π component in a cycloaddition rather than undergoing a classic electrophilic aromatic substitution.

Pericyclic Reactions and Cycloaddition Chemistry of the Naphthalene-1,4-dione Core

The conjugated system of this compound allows it to participate in various pericyclic reactions, where the C2-C3 double bond, activated by the sulfinyl group, is typically the reactive site.

The most common cycloaddition is the Diels-Alder [4+2] reaction, where the naphthoquinone acts as the dienophile. mnstate.edumnstate.edu In this compound, the C2-C3 double bond is the dienophilic component. Studies on the closely related (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone show that it readily undergoes Diels-Alder reactions. The sulfinyl group directs the stereochemistry of the addition and influences the chemoselectivity, determining whether the reaction occurs at the substituted or unsubstituted double bond of the quinone. nih.gov For 2-substituted naphthoquinones, the reaction generally occurs across the C2-C3 bond with various dienes to produce highly substituted anthraquinone precursors. nih.gov

Another important transformation is the [2+2] photocycloaddition with alkenes. Upon photochemical excitation, 1,4-naphthoquinone can react with various alkenes to form cyclobutane (B1203170) rings. mdpi.comnih.gov This reaction provides a direct route to complex polycyclic structures.

Less commonly, 2-substituted 1,4-naphthoquinones can be deprotonated to form a dienolate, which can then act as a 4π component in higher-order cycloadditions, such as the [6+4] cycloaddition with heptafulvene derivatives. acs.orgacs.org This reverses the typical electronic demand of the naphthoquinone moiety.

Table 3: Summary of Cycloaddition Reactions of the Naphthoquinone Core

| Reaction Type | Role of Naphthoquinone | Reacting Partner | Product Type | Key Features |

| Diels-Alder [4+2] | Dienophile (2π component) | Conjugated Diene | Substituted Tetrahydroanthracene-9,10-dione | Thermally allowed, high regioselectivity. nih.govnih.gov |

| Photocycloaddition [2+2] | Excited-state 2π component | Alkene | Cyclobutane-fused ring system | Requires photochemical irradiation. mdpi.comnih.gov |

| Formal [3+2] Photocycloaddition | Excited-state 3-atom component | Alkene | Furanonaphthoquinone derivative | Occurs with 2-hydroxy or 2-amino derivatives. nih.gov |

| Higher-Order [6+4] Cycloaddition | Dienolate (4π component) | Heptafulvene (6π component) | Fused polycyclic system | Requires base-induced deprotonation to reverse reactivity. acs.orgacs.org |

Transition Metal-Catalyzed Transformations Involving this compound

While extensive research has been conducted on transition metal-catalyzed reactions of quinones and sulfoxides independently, specific studies on this compound remain a developing area of investigation. The interplay between the reactive quinone ring and the versatile sulfinyl group suggests a rich potential for novel catalytic transformations.

The direct cross-coupling of the sulfinyl group in this compound is a challenging yet potentially valuable transformation. While palladium- and copper-catalyzed cross-coupling reactions have been developed for other classes of sulfoxides, their application to sulfinyl quinones is not yet well-documented. The primary challenge lies in the potential for the catalyst to interact with the electron-deficient quinone ring, leading to competing side reactions.

However, the functionalization of the quinone ring via transition metal-catalyzed C-H activation or cross-coupling of a pre-functionalized quinone (e.g., a halo-substituted derivative) presents a more explored avenue. For instance, palladium-catalyzed methodologies are widely used for the functionalization of naphthoquinones. The presence of the benzenesulfinyl group at the C2-position would be expected to exert a significant electronic and steric influence on the regioselectivity of such reactions, potentially directing incoming electrophiles or nucleophiles to specific positions on the quinone framework.

Further research is required to fully elucidate the potential for transition metal-catalyzed cross-coupling reactions on this compound. The development of catalyst systems that can selectively activate either the C-S bond or a C-H/C-X bond on the quinone ring would open up new synthetic routes to novel quinone derivatives.

The selective functionalization of this compound is dictated by the inherent reactivity of the quinone and the directing influence of the sulfinyl group. Transition metal catalysis offers a powerful tool to control both the chemo- and regioselectivity of these transformations.

For example, the conjugate addition of various nucleophiles to the activated double bond of the naphthoquinone ring is a common transformation. The use of transition metal catalysts, in conjunction with appropriate ligands, could enhance the reactivity and control the regioselectivity of such additions. The sulfinyl group, with its steric bulk and ability to coordinate to metal centers, would likely play a crucial role in directing the incoming nucleophile to either the C3 position or other sites on the quinone ring.

The development of chemo- and regioselective catalytic methods for the functionalization of this compound is a promising area for future research. Such methods would provide access to a diverse range of substituted naphthoquinones with potential applications in medicinal chemistry and materials science.

Stereochemical Considerations in Reactions of this compound

The chiral sulfinyl group in this compound is a powerful stereodirecting element, enabling a variety of asymmetric transformations. Its configurational stability and proximity to the reactive sites of the quinone moiety allow for effective chiral induction.

The sulfinyl group is a well-established chiral auxiliary in asymmetric synthesis. nih.gov In the context of this compound, this chiral moiety can be leveraged to control the stereochemical outcome of reactions on the quinone ring. One of the most prominent examples is its use in asymmetric Diels-Alder reactions.

Enantiomerically pure 2-(arylsulfinyl)-1,4-naphthoquinones have been shown to be highly effective dienophiles in cycloaddition reactions. acs.org The sulfinyl group exerts excellent control over the π-facial selectivity of the diene approach, leading to the formation of cycloadducts with high diastereomeric excess. This methodology has been successfully applied to the synthesis of enantiomerically pure polycyclic compounds. acs.org

The general utility of this approach is highlighted by the ability to prepare either enantiomer of the final product by simply choosing the appropriate enantiomer of the starting sulfinylquinone. This flexibility is a significant advantage in the synthesis of chiral natural products and pharmaceuticals.

The directing effect of the sulfinyl group extends beyond cycloadditions to other stereoselective transformations such as conjugate additions. The chiral environment created by the sulfinyl group can effectively bias the approach of a nucleophile to one face of the quinone ring, resulting in a diastereoselective addition.

In Diels-Alder reactions of (S)-2-(p-tolylsulfinyl)-1,4-naphthoquinones with various dienes, the sulfinyl group has been demonstrated to control not only the regiochemistry but also the facial diastereoselectivity of the cycloaddition. acs.org Interestingly, the diastereoselectivity can sometimes be reversed by the addition of a Lewis acid, such as zinc bromide. acs.orgnih.gov This suggests that coordination of the Lewis acid to the sulfinyl and carbonyl oxygens alters the conformational preference of the dienophile, thereby changing the favored face for the diene attack.

The table below summarizes the diastereoselectivity observed in the Diels-Alder reaction between a chiral sulfinylnaphthoquinone and a diene, illustrating the influence of a Lewis acid.

| Reaction Conditions | Diastereomeric Ratio (endo-A : endo-B) | Reference |

|---|---|---|

| Thermal | High preference for one diastereomer | acs.org |

| With ZnBr₂ | Reversal of facial selectivity | acs.org |

The ability to control the stereochemical outcome of reactions on this compound through the judicious use of its inherent chirality and external reagents underscores its value as a versatile building block in asymmetric synthesis.

Computational Chemistry and Theoretical Investigations into 2 Benzenesulfinyl Naphthalene 1,4 Dione

Quantum Chemical Approaches (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry for their balance of accuracy and computational cost. nih.govmdpi.com These approaches would be used to calculate the fundamental electronic properties of 2-(benzenesulfinyl)naphthalene-1,4-dione.

Electronic Structure Analysis, Molecular Orbitals, and Frontier Orbital Interactions

DFT calculations are ideal for analyzing the electronic landscape of the title compound. The primary goal is to understand the distribution of electrons within the molecule, which dictates its reactivity. Key areas of investigation include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. sphinxsai.com A small gap suggests the molecule is more polarizable and reactive. For naphthoquinone derivatives, these calculations often reveal that the LUMO is localized over the electron-deficient quinone ring, while the HOMO may have significant contributions from the substituent. frontiersin.orgresearchgate.net In the case of this compound, the sulfur atom and the phenyl ring of the benzenesulfinyl group would also be expected to contribute significantly to the molecular orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Calculated via DFT (Note: These are representative values typical for this class of compound and serve as an example of computational output.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.90 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | Approximate energy required to remove an electron |

Elucidation of Reaction Mechanisms via Transition State Locating and Intrinsic Reaction Coordinate Analysis

Quantum chemical methods are exceptionally powerful for mapping out potential reaction pathways. rsc.org To understand the reactivity of this compound, for instance in its synthesis via nucleophilic substitution on a di-halogenated naphthoquinone or in its subsequent reactions, computational chemists would locate the transition state (TS) for each proposed step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Once a transition state structure is optimized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the preceding reactant and the subsequent product, confirming that the located TS is indeed the correct one for the reaction of interest. The energy difference between the reactants and the transition state defines the activation energy barrier, which is critical for predicting reaction rates.

Table 2: Hypothetical Activation Energies for a Nucleophilic Addition to the Naphthoquinone Ring (Note: This table provides an example of data obtained from transition state calculations for a plausible reaction involving the title compound.)

| Reaction Step | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| Michael Addition of a Nucleophile | DFT (B3LYP/6-311+G(d,p)) | PCM (Acetonitrile) | 15.2 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Dynamic Behavior, Conformational Preferences, and Tautomeric Equilibria of the Chemical Compound

Table 3: Key Dihedral Angles and Predicted Low-Energy Conformations (Note: Illustrative data based on conformational analysis of similar structures.)

| Dihedral Angle | Definition | Predicted Stable Angle(s) |

|---|---|---|

| τ1 (C3-C2-S-O) | Quinone-Sulfoxide Orientation | ~60°, ~180° |

Assessment of Solvent Effects on the Reactivity and Stability

The solvent environment can have a profound impact on the stability of different conformers and the rates of chemical reactions. researchgate.net Computational models can account for solvent effects in two primary ways: explicitly, by surrounding the molecule with a box of individual solvent molecules, or implicitly, by treating the solvent as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM).

For this compound, the polarity of the sulfoxide (B87167) group means that its stability and conformational preferences are likely to be sensitive to the solvent. mdpi.com MD simulations in an explicit solvent box (e.g., water or methanol) would provide the most detailed picture of specific solvent-solute interactions, such as hydrogen bonding to the sulfinyl and carbonyl oxygen atoms. Quantum chemical calculations with an implicit solvent model would be used to assess how the solvent's polarity affects reaction energy barriers and the relative energies of isomers.

Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Selectivity Correlations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its observed reactivity. While a QSRR study requires a dataset of multiple, related compounds, the principles can be outlined for this compound as a member of a potential series.

To build a QSRR model, a set of molecular descriptors would be calculated for a series of 2-substituted-1,4-naphthoquinones. These descriptors fall into several categories:

Electronic: Partial charges, dipole moment, HOMO/LUMO energies. nih.gov

Steric: Molecular volume, surface area, specific conformational angles.

Topological: Descriptors based on the 2D graph of the molecule.

Quantum Chemical: Polarizability, hardness, electrophilicity index. nih.gov

These calculated descriptors would then be correlated with an experimental measure of reactivity (e.g., reaction rate constants) using statistical methods like Multiple Linear Regression (MLR). nih.govnih.gov The resulting equation provides insight into which molecular properties are most influential in controlling the reactivity of the compound series.

Table 4: Example Molecular Descriptors for a QSRR Study (Note: This table lists common descriptors that would be calculated for the title compound as part of a larger dataset.)

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule |

| Quantum Chemical | Global Hardness (η) | Resistance to change in electron distribution |

| Quantum Chemical | Electrophilicity (ω) | A measure of the energy lowering upon maximal electron flow |

| Steric | van der Waals Volume | The volume occupied by the molecule |

Advanced Spectroscopic and Analytical Methodologies for Investigating 2 Benzenesulfinyl Naphthalene 1,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(Benzenesulfinyl)naphthalene-1,4-dione in solution and solid states. While standard 1D ¹H and ¹³C NMR provide initial data, advanced techniques are required for complete elucidation.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. For instance, COSY spectra would reveal the coupling between adjacent protons on the naphthalene (B1677914) and benzene (B151609) rings, while HSQC would directly link each proton to its attached carbon. The crucial sulfinyl linkage and its position can be confirmed through HMBC, which shows correlations between protons and carbons over two to three bonds.

Solid-State NMR (ssNMR) offers insight into the compound's structure in its crystalline form, providing information on polymorphism and molecular packing that is inaccessible in solution-state NMR.

Diffusion-Ordered Spectroscopy (DOSY) can be used to determine the diffusion coefficient of the molecule in solution, which relates to its size and shape and can help confirm its monomeric state or identify aggregation.

| Atom Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (C=O) | ~184 | - | - |

| C4 (C=O) | ~185 | - | - |

| C2 | ~148 | - | - |

| C3 | ~138 | ~7.5 | s |

| C5-C8 (Naphthoquinone) | 126-134 | 7.7-8.1 | m |

| C1' (Benzenesulfinyl) | ~145 | - | - |

| C2', C6' (Benzenesulfinyl) | ~125 | ~7.6 | d |

| C3', C5' (Benzenesulfinyl) | ~129 | ~7.5 | t |

| C4' (Benzenesulfinyl) | ~131 | ~7.5 | t |

Mass Spectrometry (MS) Techniques for Mechanistic Intermediates and Reaction Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its elemental composition and insights into its chemical stability.

High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement. This allows for the determination of the elemental formula, confirming the presence of carbon, hydrogen, oxygen, and sulfur in their expected ratios.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. This data helps to confirm the connectivity of the benzenesulfinyl group to the naphthoquinone core. In reaction monitoring, MS/MS can be used to identify transient intermediates by tracking specific precursor and product ion relationships, offering a window into the reaction mechanism.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a precise three-dimensional model of the molecule can be constructed. This technique yields exact bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice, detailing intermolecular interactions such as hydrogen bonds or π-π stacking that govern the solid-state properties of the material. For related naphthalene derivatives, crystallographic studies have been crucial in confirming molecular geometry and intermolecular forces. mdpi.com

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques are vital for monitoring chemical reactions in real-time, providing data on reaction kinetics, the appearance of intermediates, and the consumption of reactants without the need for sample extraction. spectroscopyonline.commt.com

UV-Vis Spectroscopy : The naphthoquinone moiety is chromophoric. Changes in the electronic structure during a reaction, such as the formation or disappearance of conjugated systems, can be monitored by tracking the absorbance at specific wavelengths over time. This data is instrumental in calculating reaction rates. Silyl-substituted naphthalene derivatives, for example, show shifts in their absorption maxima that can be tracked. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques can monitor changes in functional groups. For instance, the characteristic C=O and S=O stretching frequencies of this compound can be observed. The formation of intermediates or products would result in the appearance of new vibrational bands, providing a real-time fingerprint of the reaction's progress. spectroscopyonline.commt.com These methods are particularly useful for tracking transient and labile species that would be difficult to analyze with offline methods. spectroscopyonline.com

Hyphenated Chromatographic Methods Coupled with Advanced Detection for Purity Assessment and Mixture Analysis

To ensure the purity of this compound and to analyze complex mixtures in which it may be a component, hyphenated chromatographic techniques are essential. These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. kuleuven.be

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile compounds like this one. A reversed-phase HPLC system can separate the target compound from impurities or byproducts. The eluent is then introduced into a mass spectrometer, which provides molecular weight and structural information for each separated component. kuleuven.benih.gov Tandem MS (LC-MS/MS) can be used for highly selective and sensitive quantification through methods like Selected Reaction Monitoring (SRM). kuleuven.bethermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) could be applicable if the compound or its derivatives are sufficiently volatile and thermally stable.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) offers an alternative separation technique using supercritical CO2 as the mobile phase, which can be advantageous for certain classes of compounds.

Applications and Research Trajectories for 2 Benzenesulfinyl Naphthalene 1,4 Dione in Organic Synthesis and Materials Science

The Chemical Compound as a Versatile Synthetic Building Block and Intermediate

The unique combination of an electrophilic quinone system and a chiral sulfoxide (B87167) moiety renders 2-(benzenesulfinyl)naphthalene-1,4-dione a highly promising building block in organic synthesis. Its reactivity is expected to be governed by the interplay between these two functional groups, offering pathways to complex molecular architectures.

Precursor for the Synthesis of Diverse Heterocyclic Systems and Complex Natural Product Analogues

The naphthalene-1,4-dione core is an excellent Michael acceptor and a reactive dienophile, making it a valuable precursor for a wide array of heterocyclic compounds. The presence of the benzenesulfinyl group at the C-2 position can significantly modulate this reactivity.

Michael Addition Reactions: The electron-withdrawing nature of the sulfinyl group activates the quinone system for conjugate addition (Michael reaction) of various nucleophiles. masterorganicchemistry.com Thiols, amines, and carbanions can add to the C-3 position, leading to highly functionalized naphthalene (B1677914) derivatives. The sulfinyl group can subsequently be retained or eliminated to generate a C2-C3 double bond, providing a route to diverse structures. For instance, the reaction of related 2-aryl-1,4-benzoquinones with nucleophiles like thiourea (B124793) leads to the formation of benzoxathiolones and aminobenzothiazoles. researchgate.netresearchgate.net

Diels-Alder Reactions: The quinone ring can act as a dienophile in [4+2] cycloaddition reactions to construct polycyclic systems. sigmaaldrich.com The benzenesulfinyl group can direct the regioselectivity and stereoselectivity of the cycloaddition. Research on the analogous compound, (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone, has shown that it undergoes highly controlled asymmetric Diels-Alder reactions, affording complex tetracyclic products with multiple stereocenters. nih.gov This suggests that an enantiopure form of this compound could be a powerful tool for the asymmetric synthesis of complex molecules, including analogues of natural products like halenaquinone. organic-chemistry.org

Synthesis of Naphthoquinone-Fused Heterocycles: Naphthoquinone derivatives are key precursors for synthesizing fused heterocyclic systems. nih.govrsc.org By leveraging the reactivity of the quinone carbonyls and the activated double bond, this compound could serve as a starting material for nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent motifs in biologically active compounds. nih.govbeilstein-journals.org

| Reaction Type | Potential Nucleophile/Reactant | Resulting Heterocyclic System |

| Michael Addition | Thiols, Amines | Thio- and amino-functionalized naphthalenes |

| Diels-Alder Cycloaddition | Conjugated Dienes | Polycyclic and tetracyclic quinones |

| Annulation Reactions | Binucleophiles (e.g., Thiourea) | Fused thiazoles, oxazoles, etc. |

Role in Multi-Component Reactions and Cascade Transformations

The structural features of this compound make it an ideal candidate for use in multi-component reactions (MCRs) and cascade transformations, which are highly efficient methods for building molecular complexity in a single step.

Multi-Component Reactions (MCRs): Naphthoquinone derivatives, such as 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), are widely used in MCRs to produce diverse heterocyclic libraries. researchgate.netresearchgate.net Similarly, this compound could react with an aldehyde and an amine in a Mannich-type reaction or with other suitable partners. The sulfinyl group could influence the reaction pathway and potentially induce stereoselectivity if used in an enantiopure form. Recent studies have demonstrated the synthesis of complex benzo[f]indole-4,9-diones via MCRs involving 2-amino-1,4-naphthoquinone. nih.gov

Cascade Transformations: A cascade reaction is a sequence of intramolecular reactions initiated by a single event. The benzenesulfinyl group can act as a trigger for such cascades. For example, after an initial reaction at the quinone moiety, the sulfinyl group could be eliminated under thermal or basic conditions (sulfoxide-syn-elimination) to form a new double bond, which could then participate in a subsequent intramolecular cycloaddition or cyclization. Furthermore, cascade reactions involving sulfoxonium ylides have been shown to produce highly functionalized naphthalenones, which are precursors to compounds like 2-(methylsulfinyl)naphthalen-1-ol. nih.gov This highlights the potential of sulfinyl-containing naphthalene systems to undergo complex and synthetically useful transformations.

Contributions to Catalysis and Reagent Design

The unique electronic and steric properties of this compound suggest its potential utility in the design of novel ligands for transition metal catalysis and as an organocatalyst itself.

Development of the Chemical Compound as a Ligand in Transition Metal Catalysis

While not yet reported, the structure of this compound possesses features that are desirable in a ligand for transition metal catalysis. The sulfoxide group is a well-established coordinating moiety, capable of binding to metal centers through either the sulfur or oxygen atom. This coordination can influence the electronic environment of the metal, thereby tuning its catalytic activity.

The naphthalene backbone provides a rigid scaffold, which can help in creating a well-defined chiral pocket around the metal center if the sulfoxide is enantiopure. Chiral sulfoxide ligands have been successfully employed in a variety of asymmetric transformations, including palladium-catalyzed allylic alkylations and rhodium-catalyzed hydrogenations. The combination of the sulfoxide with the quinone functionality could lead to bifunctional ligands, where the quinone part might interact with the substrate through non-covalent interactions, enhancing selectivity.

| Potential Metal Center | Potential Catalytic Application | Role of this compound |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Chiral sulfoxide ligand |

| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation | P,S or N,S-type ligand precursor |

| Copper (Cu) | Asymmetric conjugate addition | Bidentate S,O-ligand |

| Ruthenium (Ru) | Asymmetric transfer hydrogenation | Chiral directing group |

Exploration of Organocatalytic Properties and Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. The chiral sulfoxide group is a key element in many successful organocatalysts. An enantiomerically pure form of this compound could potentially function as an organocatalyst in several ways.

The sulfoxide oxygen can act as a Lewis base, activating substrates through hydrogen bonding. This property has been exploited in various asymmetric reactions. For example, chiral sulfoxides have been used to catalyze aldol (B89426) reactions, Michael additions, and Diels-Alder reactions with high enantioselectivity. The quinone moiety could also play a role in substrate activation through π-π stacking or other non-covalent interactions. The combination of a Lewis basic sulfoxide and a π-acidic naphthalene dione (B5365651) core in a single molecule presents an intriguing prospect for bifunctional organocatalysis.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The rigid, planar, and electron-deficient nature of the naphthalene-1,4-dione core makes it an excellent candidate for incorporation into functional organic materials, particularly those relevant to organic electronics and sensor technology. The benzenesulfinyl substituent would further enhance its utility by introducing chirality, polarity, and additional intermolecular interaction sites.

Naphthalene diimides (NDIs), which share the core aromatic structure, are known to self-assemble into highly ordered structures driven by π-π stacking. These assemblies have applications in organic field-effect transistors (OFETs), solar cells, and sensors. Similarly, this compound is expected to exhibit strong π-π stacking interactions, leading to the formation of columnar or layered supramolecular structures.

The presence of the polar sulfoxide group could be exploited to control the packing arrangement and to introduce responsiveness to external stimuli such as solvent polarity or the presence of specific analytes. The chirality of the sulfoxide could be translated into the supramolecular level, leading to the formation of helical assemblies with unique chiroptical properties. Such materials could find applications in chiral sensing, asymmetric catalysis, and circularly polarized light-emitting devices.

Furthermore, the electron-accepting nature of the naphthalene-1,4-dione unit makes it suitable for forming charge-transfer complexes with electron-donating molecules. These complexes often exhibit interesting optical and electronic properties, which could be harnessed in the development of organic conductors or photoactive materials. The sulfoxide group could modulate the strength of these charge-transfer interactions and influence the solid-state packing, providing a handle to fine-tune the material's properties.

Design and Synthesis of Electronic Materials and Organic Semiconductors Utilizing the Quinone Core

The quinone moiety within the naphthalene-1,4-dione structure is a key feature for its use in electronic materials. Quinones are known electron acceptors, a critical property for the development of n-type organic semiconductors. rsc.org Research into organic field-effect transistors (OFETs) has explored various naphthalene derivatives, demonstrating their potential in electronic devices. nih.govcore.ac.uk

Scientists have successfully designed n-type semiconductor materials by introducing electron-withdrawing groups to oligoaryl cores that include naphthalene. rsc.org For instance, dithienylnaphthalenes substituted with various electron-withdrawing groups have been synthesized and shown to exhibit n-type behavior in OFET devices, with electron mobilities reaching up to 0.57 cm² V⁻¹ s⁻¹. rsc.org Similarly, polymers based on naphthalene diimide, a related structure, have been evaluated as semiconductors for n-channel OFETs, achieving electron mobilities in the range of 0.008 to 0.24 cm² V⁻¹ s⁻¹. rsc.org

The introduction of a benzenesulfinyl group to the naphthalene-1,4-dione core would modulate its electronic properties. The sulfinyl group is electron-withdrawing, which could enhance the electron-accepting nature of the quinone ring, a desirable trait for n-type organic semiconductors. The synthesis of such materials often involves coupling reactions to extend the π-conjugated system, a strategy that could be applied to this compound to create novel materials for organic electronics. nih.gov

Table 1: Examples of Naphthalene-Based Organic Semiconductors and Their Performance

| Compound Class | Mobility (cm² V⁻¹ s⁻¹) | Application |

|---|---|---|

| Dithienylnaphthalenes | Up to 0.57 | n-type OFETs rsc.org |

| Naphthalene Diimide Polymers | 0.008 - 0.24 | n-channel OFETs rsc.org |

This table is illustrative and based on data for related naphthalene derivatives, not this compound.

Investigation of Self-Assembly Processes and Supramolecular Architectures

The planar aromatic structure of naphthalene derivatives makes them ideal candidates for studying self-assembly and constructing supramolecular architectures. These processes are driven by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. researchgate.net Aromatic-aromatic interactions are known to be responsible for the self-aggregation of chromophores in natural systems, a principle that is exploited in materials science. researchgate.net

Research has shown that naphthalene-dipeptide conjugates can self-assemble into various nanostructures, including microflowers and microfibers, depending on the solvent conditions. researchgate.netwarwick.ac.uk The assembly process is often initiated by a change in conditions, such as pH, which allows for the lateral association of molecules through π-π stacking and hydrogen bond formation, leading to fibrous structures. warwick.ac.uk The crystal structures of naphthalene derivatives often reveal specific packing motifs, such as herringbone or lamellar patterns, which are crucial for their material properties. rsc.orgnih.gov

For this compound, the presence of the bulky and polar benzenesulfinyl group would significantly influence its self-assembly behavior. It could introduce steric hindrance, altering the typical π-π stacking arrangement, while the sulfinyl group's oxygen atom could participate in hydrogen bonding, directing the formation of unique supramolecular architectures. The interplay between the π-conjugated naphthalene core and the polar sulfinyl group could lead to novel materials with tunable properties.

Utility as a Molecular Probe for Mechanistic Biological Studies

Naphthalene-based compounds are frequently used in the design of fluorescent probes for biological imaging due to their favorable photophysical properties. google.com The naphthalene scaffold can be functionalized to create probes that target specific cellular components or respond to changes in the cellular environment.

While this compound itself has not been characterized as a molecular probe, its core structure is amenable to such applications. Two-photon fluorescent probes using a naphthalene matrix have been developed for labeling tumor cells and tissues. google.com These probes are designed with specific targeting points to increase their specificity for cancer cells, offering advantages like reduced photodamage and deeper tissue imaging compared to one-photon methods. google.com The synthetic accessibility of naphthalene-1,4-dione derivatives allows for the incorporation of various functional groups to tune their fluorescence and targeting capabilities. nih.gov

Elucidation of Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites, DNA/RNA)

Naphthoquinones are a class of compounds known for their broad spectrum of biological activities, which stem from their ability to interact with biological macromolecules. mdpi.comresearchgate.net The planar structure of the naphthalene ring allows it to intercalate between the base pairs of DNA, while the quinone moiety can participate in redox reactions and form covalent bonds with nucleophilic residues in proteins.

Studies on analogous compounds have provided insight into these interactions. For example, derivatives of 1,4-naphthoquinone (B94277) have been shown to bind to human serum albumin (HSA), a major transport protein in the blood. nih.gov These studies, using spectroscopic and molecular docking techniques, reveal that the binding is often spontaneous and driven by hydrophobic interactions, with the ligand situated within specific binding pockets of the protein. nih.gov

Furthermore, many naphthoquinone derivatives exhibit their biological effects by targeting enzymes. Naphthalene dioxygenase, for instance, has an active site that can accommodate naphthalene and its derivatives, catalyzing oxidation reactions. nih.govnih.gov The orientation of the substrate within the active site dictates the type of reaction that occurs. nih.gov Naphthoquinone sulfonamides have been identified as inhibitors of the P2X7 receptor, binding to an allosteric site and interacting with key hydrophobic residues. nih.gov The interaction of this compound with macromolecules would be influenced by both the naphthalene core and the benzenesulfinyl group, which could form specific interactions within the binding sites of proteins or with the grooves of DNA.

Investigation of Molecular Mechanisms of Action in Cellular Pathways

The biological activity of 1,4-naphthoquinone derivatives is often linked to their ability to modulate cellular pathways, particularly those involved in cell stress, proliferation, and death. researchgate.netnih.gov A common mechanism of action for quinones is redox cycling, which can lead to the generation of reactive oxygen species (ROS). researchgate.net This increase in oxidative stress can trigger various downstream signaling pathways, ultimately leading to apoptosis or other forms of cell death.

However, research has shown that not all 1,4-naphthoquinone derivatives act via ROS generation. Some synthetic derivatives have been found to induce rapid cell death in cancer cells without producing ROS, suggesting alternative mechanisms of action. nih.gov These compounds can affect stress and survival pathways by altering the expression and activity of critical proteins involved in cell cycle regulation and apoptosis. nih.gov For example, certain naphthalene derivatives have been developed as inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a key pathway in cellular defense against oxidative stress and inflammation. nih.gov By disrupting this interaction, these compounds can stimulate the expression of cytoprotective genes, offering potential therapeutic applications for neuroinflammatory disorders. nih.gov

The investigation of this compound's effect on cellular pathways would be a valuable area of research. Its potential to undergo redox cycling, coupled with the specific interactions afforded by the benzenesulfinyl group, could lead to unique biological activities and mechanisms of action.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Naphthalene-1,4-dione |

| Dithienylnaphthalenes |

| Naphthalene diimide |

| Naphthalene-dipeptide conjugates |

Future Perspectives and Emerging Research Avenues for 2 Benzenesulfinyl Naphthalene 1,4 Dione

Development of Next-Generation Sustainable and Efficient Synthetic Routes

The future synthesis of 2-(benzenesulfinyl)naphthalene-1,4-dione and its derivatives will likely pivot towards green and sustainable chemistry principles. Traditional synthetic methods often require harsh conditions, hazardous solvents, and multi-step procedures with tedious workups. nih.gov Emerging research focuses on overcoming these limitations through innovative and eco-friendly approaches.

Future synthetic strategies are expected to prioritize:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and enhanced energy efficiency. nih.govresearchgate.net The application of microwave irradiation to the synthesis of this compound could provide a more sustainable alternative to conventional heating methods. benthamdirect.comnih.gov Protocols have been successfully developed for other substituted naphthoquinones, suggesting the feasibility of this approach. nih.govnih.gov

Catalyst-Free and Solvent-Free Reactions: The development of solvent-free or aqueous-medium reactions represents a significant step towards greener chemical processes. nih.gov Research into one-pot, multi-component reactions under solvent-free conditions, potentially catalyzed by reusable and environmentally benign catalysts like indium(III) triflate, could offer an atom-economical and efficient route to novel derivatives. nih.gov

Biocatalysis: The use of enzymes, such as laccase, for the one-pot synthesis of 1,4-naphthoquinones in aqueous media presents a highly attractive green alternative. rsc.org Exploring enzymatic pathways for the introduction of the sulfinyl group or for the modification of the naphthoquinone core could lead to highly selective and sustainable synthetic methods.

Use of Abundant Feedstocks: Strategies starting from readily available and abundant natural products, such as lawsone (2-hydroxy-1,4-naphthoquinone), are being developed. nih.govrsc.org A future challenge will be to devise a chemo- and regioselective method to introduce the benzenesulfinyl group, possibly through a sustainable hydrodehydroxylation/sulfenylation sequence.

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Conventional Heating | Well-established procedures | Baseline for process optimization | nih.gov |

| Microwave-Assisted Synthesis | Rapid, energy-efficient, higher yields | Direct synthesis or derivatization | nih.govresearchgate.netbenthamdirect.comnih.gov |

| Biocatalysis (e.g., Laccase) | Aqueous medium, high selectivity, environmentally benign | Green synthesis of the naphthoquinone core | rsc.org |

| Solvent-Free Reactions | Reduced waste, simplified workup, atom economy | Environmentally friendly synthesis of complex derivatives | nih.gov |

Exploration of Novel and Unconventional Reactivity Patterns and Chemical Transformations

The unique electronic nature of the this compound scaffold, combining an electron-deficient quinone ring with a chiral sulfoxide (B87167) group, suggests a rich and underexplored reactivity profile. Future research should aim to uncover and harness these properties for the synthesis of complex molecular architectures.

Asymmetric Diels-Alder Reactions: The chiral sulfinyl group can act as a powerful stereochemical controller. Studies on simpler sulfinyl quinones have demonstrated that the sulfoxide moiety can direct the chemoselectivity and π-facial selectivity of cycloaddition reactions. acs.org A key future direction is to exploit this compound as a dienophile in asymmetric Diels-Alder reactions to construct complex, enantiomerically pure polycyclic systems. nih.gov This could be followed by a pyrolytic elimination of the sulfoxide to generate novel functionalized aromatic compounds. nih.gov

Sulfinyl Radical Chemistry: The generation and application of sulfinyl radicals in synthesis is a rapidly developing field. researchgate.net Investigating the homolytic cleavage of the carbon-sulfur bond in this compound could open up novel pathways for C-C or C-heteroatom bond formation, providing access to previously inaccessible derivatives.

Dearomative Cycloadditions: Moving beyond the classic dienophile reactivity of the quinone, exploring dearomative cycloaddition reactions of the naphthalene (B1677914) ring system is a promising frontier. nih.gov Visible-light energy-transfer catalysis could potentially be used to engage the aromatic core in [4+2] cycloadditions, transforming the planar aromatic scaffold into sp3-rich three-dimensional structures.

Derivatization via Nucleophilic Substitution: The reactivity of the quinone core towards nucleophiles allows for the synthesis of a wide array of derivatives. While reactions with amines and thiols are well-established for halo-naphthoquinones, lew.ro exploring the displacement of the benzenesulfinyl group or addition-elimination reactions at other positions could lead to new families of compounds with tailored properties.

Expansion into Novel Functional Materials and Optoelectronic Applications

While the biological activity of naphthoquinones is well-documented, their potential in materials science remains relatively untapped. The structural features of this compound suggest its potential as a building block for novel functional materials.

Organic Semiconductors: Naphthalene diimides (NDIs), which share the core naphthalene structure, are renowned n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.eduresearchgate.netnih.gov By analogy, the electron-accepting nature of the this compound core makes it a candidate for investigation in organic electronics. Future work could involve synthesizing polymers incorporating this moiety and evaluating their charge transport properties. The ability to tune the electronic properties by modifying the substituents on the phenylsulfinyl group could be particularly advantageous. rsc.org

Redox-Active Materials for Energy Storage: Quinone derivatives are increasingly being explored as electrode materials for aqueous redox flow batteries due to their stable and reversible redox behavior. researchgate.net The redox potential of this compound could be characterized and optimized through chemical modification for potential use in next-generation energy storage systems.

Photochromic and Electrochromic Materials: The conjugation and redox activity of the naphthoquinone system provide a foundation for developing materials that change color in response to light (photochromism) or an electrical potential (electrochromism). mdpi.com Research could focus on incorporating this unit into larger molecular systems, such as diarylethenes, to create molecular switches for applications in optical data storage or smart windows. mdpi.com

| Application Area | Key Property | Rationale for Exploration | References |

|---|---|---|---|

| Organic Electronics (OFETs, OPVs) | Electron-accepting ability, tunable redox potential | Analogy to high-performance naphthalene diimides (NDIs) | gatech.eduresearchgate.netnih.gov |

| Energy Storage (Redox Flow Batteries) | Reversible redox cycling | Established use of quinone scaffolds in aqueous batteries | researchgate.net |

| Molecular Switches | Photochromism / Electrochromism | Conjugated π-system capable of undergoing reversible state changes | mdpi.com |

| Sensors | Electrochemical and optical response to analytes | Potential for host-guest interactions influencing electronic properties | ualberta.ca |

Interdisciplinary Research at the Interface of Synthetic, Computational, and Mechanistic Biological Chemistry

The well-established anticancer and antimicrobial properties of the naphthoquinone scaffold provide a strong impetus for the interdisciplinary investigation of this compound. frontiersin.orgnih.gov A synergistic approach combining synthesis, computational modeling, and mechanistic biology will be crucial to unlocking its therapeutic potential.

Computational and In Silico Studies: Before embarking on extensive synthesis, computational tools can predict the compound's potential. Molecular docking studies can identify likely biological targets, such as enzymes (e.g., topoisomerases, kinases) or receptors, by predicting binding affinities and interaction modes. nih.govthebioscan.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help in designing derivatives with enhanced activity, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can guide the selection of candidates with favorable drug-like properties. frontiersin.orgscirp.org

Mechanistic Investigations: A fundamental avenue of future research will be to elucidate the precise mechanism of action. For many anticancer quinones, their activity stems from their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, DNA damage, and apoptosis in cancer cells. manipal.edudoaj.orgbohrium.com Studies should be conducted to determine if this compound follows this pathway and to identify the specific cellular components it targets.

Structure-Activity Relationship (SAR) Guided Synthesis: Insights from both computational and mechanistic studies will guide the rational design and synthesis of next-generation analogues. By systematically modifying the benzenesulfinyl group (e.g., with electron-donating or -withdrawing substituents) and the naphthalene core, it will be possible to establish clear SARs. This iterative cycle of design, synthesis, and biological evaluation is a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. bohrium.commdpi.com

| Discipline | Methodology | Research Goal | References |

|---|---|---|---|

| Computational Chemistry | Molecular Docking, QSAR, ADMET Prediction | Target identification, activity prediction, lead optimization | frontiersin.orgnih.govnih.gov |

| Mechanistic Biology | Cell-based assays (ROS, apoptosis), enzymology | Elucidation of the mode of action (e.g., redox cycling, enzyme inhibition) | manipal.edubohrium.comnih.gov |

| Synthetic Chemistry | Rational design and synthesis of analogues | Establish Structure-Activity Relationships (SAR), improve potency and selectivity | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Benzenesulfinyl)naphthalene-1,4-dione, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-bromo-1,4-naphthoquinone with benzenesulfinyl groups. Ethanol is a common solvent, and excess sulfinylating agents (e.g., benzenesulfinic acid derivatives) are used to drive the reaction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Optimization includes temperature control (60–80°C) and monitoring by TLC. Similar protocols are validated in analogs like 2-(alkylamino)-naphthalene-1,4-diones .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization relies on:

- 1H/13C-NMR : Peaks at δ ~6.8–8.5 ppm (aromatic protons) and δ ~180–190 ppm (quinone carbonyls). The sulfinyl group (S=O) appears as a distinct singlet in 1H-NMR and a sulfur-oxygen coupling in 13C-NMR .

- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 312.04 for C₁₆H₁₂O₃S). Fragmentation patterns confirm substituent stability .

Q. What are the primary solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is lipophilic, requiring dissolution in DMSO or dichloromethane for biological assays. Stability tests under varying pH (4–9) and light exposure are critical; degradation is monitored via HPLC. Storage at −20°C in amber vials prevents quinone reduction and sulfinyl oxidation .

Advanced Research Questions

Q. How does the benzenesulfinyl moiety influence redox behavior in naphthoquinone systems?